Computed logP Indicates Increased Lipophilicity Relative to the Methyl Ester Analog
The computed logP of (6-((benzyloxy)carbonyl)pyridin-3-yl)boronic acid is 0.11840 , whereas (6-(methoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1072945-86-8) has a computed logP of –0.13 [1]. This represents a difference of approximately 0.25 log units, indicating that the Cbz-protected form is substantially more lipophilic than the methyl ester congener. The increased lipophilicity can improve organic-phase solubility during aqueous workup and simplify chromatographic purification in multi-step syntheses.
| Evidence Dimension | logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | 0.11840 (computed) |
| Comparator Or Baseline | (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, logP –0.13 (computed) |
| Quantified Difference | ΔlogP ≈ 0.25 |
| Conditions | Computed values; software likely ACD/Labs or similar algorithm |
Why This Matters
Higher lipophilicity reduces product loss to the aqueous phase during extractive workup, directly improving isolated yields and simplifying purification workflows.
- [1] Hzbp. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. CAS 1072945-86-8. LogP: –0.13. Accessed 2026. View Source
